Cas no 2137061-80-2 (Piperazine, 1-cyclobutyl-2-(1,1-dimethylethyl)-, (2R)-)

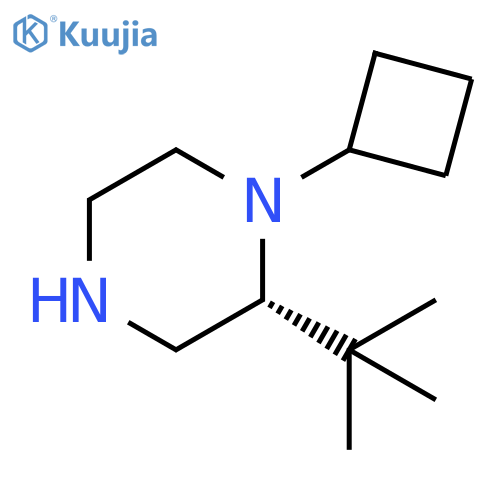

2137061-80-2 structure

商品名:Piperazine, 1-cyclobutyl-2-(1,1-dimethylethyl)-, (2R)-

CAS番号:2137061-80-2

MF:C12H24N2

メガワット:196.332363128662

CID:5256313

Piperazine, 1-cyclobutyl-2-(1,1-dimethylethyl)-, (2R)- 化学的及び物理的性質

名前と識別子

-

- Piperazine, 1-cyclobutyl-2-(1,1-dimethylethyl)-, (2R)-

-

- インチ: 1S/C12H24N2/c1-12(2,3)11-9-13-7-8-14(11)10-5-4-6-10/h10-11,13H,4-9H2,1-3H3/t11-/m0/s1

- InChIKey: OQKROYWMMREHLH-NSHDSACASA-N

- ほほえんだ: N1(C2CCC2)CCNC[C@H]1C(C)(C)C

Piperazine, 1-cyclobutyl-2-(1,1-dimethylethyl)-, (2R)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-381231-0.1g |

(2R)-2-tert-butyl-1-cyclobutylpiperazine |

2137061-80-2 | 0.1g |

$1955.0 | 2023-03-02 | ||

| Enamine | EN300-381231-0.25g |

(2R)-2-tert-butyl-1-cyclobutylpiperazine |

2137061-80-2 | 0.25g |

$2044.0 | 2023-03-02 | ||

| Enamine | EN300-381231-1.0g |

(2R)-2-tert-butyl-1-cyclobutylpiperazine |

2137061-80-2 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-381231-0.05g |

(2R)-2-tert-butyl-1-cyclobutylpiperazine |

2137061-80-2 | 0.05g |

$1866.0 | 2023-03-02 | ||

| Enamine | EN300-381231-5.0g |

(2R)-2-tert-butyl-1-cyclobutylpiperazine |

2137061-80-2 | 5.0g |

$6441.0 | 2023-03-02 | ||

| Enamine | EN300-381231-10.0g |

(2R)-2-tert-butyl-1-cyclobutylpiperazine |

2137061-80-2 | 10.0g |

$9550.0 | 2023-03-02 | ||

| Enamine | EN300-381231-0.5g |

(2R)-2-tert-butyl-1-cyclobutylpiperazine |

2137061-80-2 | 0.5g |

$2132.0 | 2023-03-02 | ||

| Enamine | EN300-381231-2.5g |

(2R)-2-tert-butyl-1-cyclobutylpiperazine |

2137061-80-2 | 2.5g |

$4355.0 | 2023-03-02 |

Piperazine, 1-cyclobutyl-2-(1,1-dimethylethyl)-, (2R)- 関連文献

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

2137061-80-2 (Piperazine, 1-cyclobutyl-2-(1,1-dimethylethyl)-, (2R)-) 関連製品

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量